(S)-Pyrrolidin-2-ylmethanol hydrochloride

Description

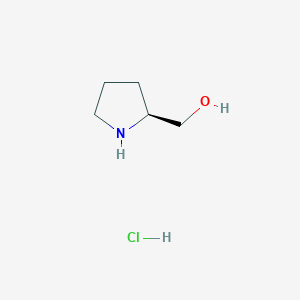

(S)-Pyrrolidin-2-ylmethanol hydrochloride (CAS: 23356-96-9), also known as L-Prolinol hydrochloride, is a chiral pyrrolidine derivative with the molecular formula C₅H₁₁NO·HCl (molecular weight: 137.61 g/mol). It features a hydroxylmethyl group attached to the (S)-configured pyrrolidine ring. This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of avanafil (a PDE5 inhibitor for erectile dysfunction) . Its chirality and compact structure make it valuable for stereoselective synthesis and drug design.

Properties

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXXCGIUQGFYIX-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-2-ylmethanol hydrochloride typically involves the reduction of pyrrolidin-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting (S)-Pyrrolidin-2-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic reduction, followed by crystallization and purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-2-ylmethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrolidin-2-one.

Reduction: Further reduction can yield different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Scientific Research Applications

(S)-Pyrrolidin-2-ylmethanol hydrochloride has diverse applications across several scientific domains:

Organic Chemistry

- Chiral Building Block: This compound serves as a chiral building block in the synthesis of complex organic molecules, facilitating enantioselective reactions that are essential in producing pharmaceuticals and agrochemicals .

Medicinal Chemistry

- Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and cardiovascular diseases . Notably, it has been involved in synthesizing drugs like Enalapril, which is used for hypertension treatment.

Biological Studies

- Enzyme Mechanisms: Researchers employ this compound to study enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds, which influence biological activity .

Industrial Applications

- Fine Chemicals Production: The compound is also utilized in the production of fine chemicals, acting as a reagent in various industrial processes where chirality is crucial.

Case Studies and Research Findings

Several studies highlight the significance of this compound in research:

- Enantioselective Synthesis: A study demonstrated its effectiveness in asymmetric synthesis, showing how it can lead to high yields of desired enantiomers in drug development .

- Biological Activity Assessment: Research has indicated that this compound exhibits potential enzyme inhibition capabilities, making it a candidate for therapeutic applications .

- Synthetic Pathways: Investigations into synthetic pathways involving this compound have revealed various methods that optimize yield and purity, essential for industrial scalability .

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Pharmacological and Industrial Relevance

- Chirality : The (S)-configuration in the parent compound is critical for binding to enzymes like PDE5, as seen in avanafil synthesis . Enantiomeric analogs (e.g., R-configurations) may exhibit divergent biological activities .

- Substituent Effects: Methyl groups (e.g., in (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride) improve metabolic stability but may reduce aqueous solubility . Phenyl groups enhance receptor affinity but increase toxicity risks, requiring stringent safety evaluations .

- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity, making it suitable for oral drug formulations .

Biological Activity

(S)-Pyrrolidin-2-ylmethanol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by a five-membered ring containing one nitrogen atom. The compound's molecular formula is CHClN\O, and it features a hydroxymethyl group attached to the pyrrolidine ring. The chirality of the compound is significant, as it influences its biological interactions.

Neuroprotective Effects

Research indicates that pyrrolidine derivatives, including this compound, exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting glutamatergic transmission. Such actions are beneficial in treating neurodegenerative diseases and conditions like depression and anxiety .

Table 1: Biological Activities of Pyrrolidine Derivatives

Structure-Activity Relationship (SAR)

The SAR of pyrrolidine derivatives suggests that modifications to the pyrrolidine ring can significantly affect their biological activity. For instance, the presence of hydroxymethyl groups enhances binding affinity to specific receptors, which can lead to improved therapeutic effects .

Table 2: SAR Insights for Pyrrolidine Derivatives

| Modification | Effect on Activity | Target Receptor/Enzyme |

|---|---|---|

| Hydroxymethyl group | Increased binding affinity | CK1γ and CK1ε |

| Alkyl substitutions | Altered pharmacokinetics | Various kinases |

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of this compound in rodent models of stroke, it was found that administration of the compound significantly reduced neuronal death and improved functional recovery. The mechanism was attributed to enhanced GABA receptor activity and reduced excitotoxicity from glutamate .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What strategies optimize the compound’s stability in long-term pharmacokinetic studies?

- Methodological Answer : Use lyophilization with cryoprotectants (e.g., trehalose) to enhance shelf life. For in vivo studies, encapsulate the compound in PEGylated liposomes to reduce enzymatic degradation. Monitor plasma stability via LC-MS/MS, and adjust buffer systems (e.g., citrate-phosphate) to maintain physiological pH .

Q. How do chiral contaminants impact biological activity, and what mitigation approaches are effective?

- Methodological Answer : The (R)-enantiomer may exhibit off-target effects (e.g., receptor antagonism). Mitigate contamination by:

- Synthesis : Asymmetric catalysis with Sharpless epoxidation or enzymatic resolution.

- Analysis : Chiral SFC (supercritical fluid chromatography) with a Chiralcel® OD column for higher resolution than HPLC .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s partition coefficient (Log P): How to reconcile these differences?

- Methodological Answer : Log P values vary due to measurement methods (shake-flask vs. HPLC-derived). Standardize measurements using the shake-flask method with octanol/water partitioning under controlled pH (5.5). For example:

- Reported Log P: 0.8 (HPLC) vs. 1.2 (shake-flask). Adjust for ionization using the Henderson-Hasselbalch equation .

Experimental Design Considerations

Q. What factorial design parameters are critical for formulating this compound in fast-dissolving tablets?

- Methodological Answer : Use a 2³ factorial design to optimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.